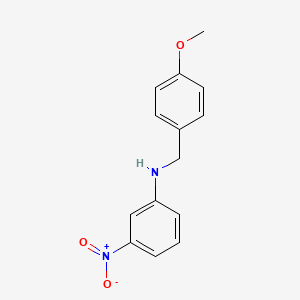

N-(4-Methoxybenzyl)-3-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-19-14-7-5-11(6-8-14)10-15-12-3-2-4-13(9-12)16(17)18/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAKJFQOFXVQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388117 | |

| Record name | N-(4-Methoxybenzyl)-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305851-22-3 | |

| Record name | N-(4-Methoxybenzyl)-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(4-Methoxybenzyl)-3-nitroaniline" chemical properties

Chemical Identity & Core Applications Profile

Executive Summary

N-(4-Methoxybenzyl)-3-nitroaniline (CAS: 305851-22-3) is a specialized secondary amine intermediate.[1][2][3] Structurally, it consists of a 3-nitroaniline core alkylated with a para-methoxybenzyl (PMB) group.[1][2] This compound serves as a critical building block in drug discovery, primarily acting as a masked 1,3-phenylenediamine .[1] The PMB moiety functions as an acid-labile protecting group, allowing for orthogonal functionalization of the aniline nitrogen, while the nitro group provides a latent amine handle. This guide details the physicochemical profile, optimized synthesis protocols, and reactivity logic for researchers utilizing this scaffold.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| CAS Number | 305851-22-3 |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-3-nitroaniline |

| Molecular Formula | C₁₄H₁₄N₂O₃ |

| Molecular Weight | 258.27 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 98–99 °C |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| pKa (Conjugate Acid) | ~2.0 (Estimated; low basicity due to 3-NO₂ EWG) |

| LogP | ~3.2 (Predicted) |

Synthetic Methodologies

The synthesis of this compound can be approached via two primary pathways: Reductive Amination (Method A) and Direct Alkylation (Method B).[1][2]

Method A: Reductive Amination (Preferred)

Rationale: This method minimizes over-alkylation (formation of tertiary amines) which is a common side reaction in direct alkylation.[4] The electron-withdrawing nitro group on the aniline makes the nitrogen less nucleophilic, often requiring acid catalysis or Lewis acid activation (e.g., Ti(OiPr)₄) to facilitate imine formation.

Protocol:

-

Imine Formation:

-

Charge a reaction vessel with 3-nitroaniline (1.0 equiv) and 4-methoxybenzaldehyde (1.1 equiv) in anhydrous Methanol (MeOH) or Dichloroethane (DCE).

-

Add catalytic Acetic Acid (5 mol%) or Ti(OiPr)₄ (1.0 equiv) to drive equilibrium.

-

Stir at reflux (MeOH) or room temperature (DCE) for 4–12 hours. Monitor imine formation by TLC/LCMS.

-

-

Reduction:

-

Cool the mixture to 0 °C.

-

Add Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB) (2.0 equiv) portion-wise. STAB is preferred for DCE solvent systems.

-

Stir at ambient temperature for 2–4 hours.

-

-

Workup:

-

Quench with saturated NaHCO₃. Extract with Ethyl Acetate (EtOAc).[5]

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Method B: Direct Alkylation (Nucleophilic Substitution)

Rationale: Useful when aldehyde reagents are unavailable. Requires careful control of stoichiometry to prevent bis-alkylation.[1][2]

Protocol:

-

Dissolve 3-nitroaniline (1.0 equiv) in DMF.

-

Add Potassium Carbonate (K₂CO₃) (2.0 equiv) and stir for 30 minutes.

-

Add 4-Methoxybenzyl chloride (PMB-Cl) (1.0 equiv) dropwise at 0 °C.

-

Heat to 60–80 °C for 4–6 hours.

-

Workup: Pour into ice water. Filter the precipitate or extract with EtOAc.

Visualization: Synthesis & Reactivity Workflows[2]

The following diagrams illustrate the synthesis logic and the downstream utility of the scaffold.

Figure 1: Synthesis pathways (Method A & B) and downstream reactivity profile of this compound.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)[8]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.80 (s, 3H): Methoxy group (-OCH₃).[1]

-

δ 4.35 (s/d, 2H): Benzylic methylene (-CH₂-).[1][2] Appears as a doublet if NH coupling is resolved; singlet if D₂O exchange is performed.

-

δ 6.90 – 7.30 (m, 4H): PMB aromatic protons (AA'BB' system).

-

δ 7.40 – 7.60 (m, 4H): 3-Nitroaniline aromatic protons (distinctive pattern: singlet for H2, doublets for H4/H6, triplet for H5).[1]

-

Mass Spectrometry (MS)

-

Fragmentation: Loss of PMB group (m/z ~121) is a common fragmentation pathway.

Applications in Drug Discovery

Orthogonal Protection Strategy

The PMB group serves as a semi-permanent protecting group. It increases the lipophilicity of the molecule, aiding cell permeability during early-stage screening, but can be removed later using Trifluoroacetic acid (TFA) or oxidative cleavage with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .[1][2]

Scaffold for Kinase Inhibitors

Reduction of the nitro group yields N-(4-methoxybenzyl)benzene-1,3-diamine .[1][2] This 1,3-diamine motif is a privileged structure in kinase inhibitors (e.g., forming the hinge-binding region).[1] The PMB group can be retained to target hydrophobic pockets or removed to reveal the primary amine for further library expansion.

Safety & Handling (MSDS Highlights)

-

Hazards: Toxic if swallowed, in contact with skin, or inhaled (H301+H311+H331). Potential skin sensitizer.

-

Handling: Use in a fume hood. Wear nitrile gloves. Nitroanilines are methemoglobinemia inducers; avoid all skin contact.

-

Storage: Store at 2–8 °C, protected from light (nitro compounds can be photosensitive).

References

-

Abdel-Magid, A. F., et al. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for Method A). Retrieved from [Link]

-

PubChem . (2023).[7][8] Compound Summary: 3-Nitroaniline Derivatives. National Library of Medicine. Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Reference for PMB cleavage conditions).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 4-Methoxy-3-nitroaniline | CAS#:577-72-0 | Chemsrc [chemsrc.com]

- 3. This compound | 305851-22-3 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-(3-Nitrobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. 3-Methoxy-4-nitroaniline | C7H8N2O3 | CID 2755795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physical Characteristics of N-(4-Methoxybenzyl)-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(4-Methoxybenzyl)-3-nitroaniline, a valuable intermediate in organic synthesis. The guide details its structural and physicochemical properties, and offers field-proven insights into its synthesis, purification, and analytical characterization. Detailed experimental protocols for its preparation and analysis are provided, underpinned by a discussion of the scientific rationale behind the methodological choices. This document is intended to serve as a practical resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

This compound is a secondary amine that incorporates three key structural motifs: a nitro-substituted aniline ring, a benzyl group, and a methoxy-functionalized phenyl ring. This combination of functionalities makes it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the aniline moiety, while the methoxybenzyl group imparts specific steric and electronic properties. A thorough understanding of the physical characteristics of this compound is paramount for its effective utilization in synthetic applications and for ensuring its quality and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄N₂O₃ | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| CAS Number | 305851-22-3 | [1] |

| Melting Point | 98-99 °C | [1] |

| Boiling Point (Predicted) | 417.4 ± 30.0 °C | [1] |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [1] |

| Appearance | Expected to be a yellow to orange solid | Inferred from nitroaniline precursors |

Solubility Profile: Based on the general solubility of N-benzylanilines and nitroaniline derivatives, this compound is expected to be practically insoluble in water. It is predicted to have good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. It is likely to be moderately soluble in alcohols like ethanol and methanol, and sparingly soluble in non-polar solvents such as hexanes. A detailed experimental protocol for determining the qualitative solubility is provided in a later section.

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 3-nitroaniline and 4-methoxybenzyl chloride. The aniline nitrogen acts as the nucleophile, displacing the chloride from the benzylic position.

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the N-alkylation of anilines.

Materials:

-

3-nitroaniline

-

4-methoxybenzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-nitroaniline (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

-

Add 4-methoxybenzyl chloride (1.1 eq.) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium salts and wash with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: Recrystallization

Recrystallization is an effective method for purifying the crude product. A mixed solvent system is often beneficial.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes to the hot solution until the solution becomes slightly turbid.

-

Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the nitroaniline and methoxybenzyl rings, a singlet for the methoxy group, and a singlet for the benzylic methylene protons. The NH proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

-

N-H stretch: A sharp peak around 3300-3500 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

N-O stretches (nitro group): Strong, characteristic peaks around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C-N stretch: Around 1250-1350 cm⁻¹.

-

C-O stretch (methoxy group): A strong peak in the 1000-1300 cm⁻¹ region.

4.1.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, is expected to show absorption maxima characteristic of the extended π-system of the molecule. The presence of the nitro group and the methoxy group will influence the position and intensity of these bands.

Chromatographic Analysis

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis and for preliminary purity assessment. A common mobile phase for this type of compound would be a mixture of ethyl acetate and hexanes.

Figure 2: Representative TLC analysis for reaction monitoring.

Safety and Handling

Hazard Identification: this compound should be handled with care, assuming it possesses hazards similar to its parent compounds, 3-nitroaniline and other nitroaromatics. These compounds are generally considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin. They can also be irritants to the eyes and respiratory system.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn. In cases of potential significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or if there is a risk of aerosolization, a respirator may be required.

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the physical characteristics, synthesis, purification, and analytical methods for this compound. The provided protocols and data serve as a valuable resource for scientists and researchers, enabling the safe and effective use of this important chemical intermediate. The structural and electronic features of this molecule offer a rich platform for the development of novel compounds with potential applications in various fields of chemical science.

References

Sources

A Comprehensive Technical Guide to the Spectral Analysis of N-(4-Methoxybenzyl)-3-nitroaniline

Introduction

N-(4-Methoxybenzyl)-3-nitroaniline is a substituted diarylamine with a molecular formula of C14H14N2O3 and a molecular weight of 258.27 g/mol .[1] Its structure incorporates a 4-methoxybenzyl group, which is electron-donating, and a 3-nitrophenyl group, which is strongly electron-withdrawing. This electronic asymmetry makes it an interesting candidate for studies in materials science and as an intermediate in the synthesis of more complex molecules. The unequivocal structural confirmation of such molecules is paramount in research and development, underpinning the reliability of subsequent biological or material science studies. This guide provides an in-depth analysis of the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a framework for the characterization of this and similar compounds.

The following diagram illustrates the molecular structure of this compound, with key atomic numbering for the purpose of spectral assignment.

Figure 1: Molecular Structure of this compound

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their local chemical environments. For this compound, the spectrum is predicted to be complex in the aromatic region, with distinct signals for the methoxy, methylene, and amine protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | m | 2H | H-2', H-4' | The strong electron-withdrawing nitro group deshields these protons significantly, shifting them downfield. |

| ~7.3-7.5 | t | 1H | H-5' | Coupled to H-4' and H-6'. |

| ~7.2-7.3 | d | 2H | H-2, H-6 | Protons on the methoxy-substituted ring, adjacent to the methylene group. |

| ~6.8-7.0 | d | 2H | H-3, H-5 | Protons on the methoxy-substituted ring, ortho to the methoxy group, shielded by its electron-donating effect. |

| ~4.3 | s | 2H | CH₂ | Methylene bridge protons, appearing as a singlet as there are no adjacent protons to couple with. |

| ~3.8 | s | 3H | OCH₃ | Methoxy group protons, a characteristic singlet in a shielded region. |

| ~4.5-5.5 | br s | 1H | NH | The amine proton signal is expected to be broad and its chemical shift can vary with concentration and solvent. |

Expert Insights: The predicted chemical shifts are based on data from similar structures, such as N-(4-methoxybenzyl)aniline.[2] The presence of the nitro group on one of the aromatic rings is the dominant factor influencing the chemical shifts of the protons on that ring, causing a significant downfield shift.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~159 | C-4 | Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded. |

| ~149 | C-3' | Aromatic carbon bearing the nitro group, deshielded. |

| ~148 | C-1' | Aromatic carbon attached to the nitrogen of the aniline moiety, deshielded. |

| ~131 | C-1 | Quaternary carbon of the methoxy-substituted ring. |

| ~129 | C-5' | Aromatic CH on the nitro-substituted ring. |

| ~129 | C-2, C-6 | Aromatic CH on the methoxy-substituted ring. |

| ~120 | C-6' | Aromatic CH on the nitro-substituted ring. |

| ~114 | C-3, C-5 | Aromatic CH on the methoxy-substituted ring, shielded by the methoxy group. |

| ~113 | C-4' | Aromatic CH on the nitro-substituted ring. |

| ~108 | C-2' | Aromatic CH on the nitro-substituted ring. |

| ~55 | OCH₃ | Methoxy carbon, in the typical aliphatic region. |

| ~48 | CH₂ | Methylene bridge carbon. |

Expert Insights: The assignments are based on established principles of substituent effects on ¹³C chemical shifts. The electron-withdrawing nitro group causes a downfield shift for the carbons in the 3-nitroaniline ring, while the electron-donating methoxy group causes an upfield shift for the ortho and para carbons in the other ring.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrument Setup: Use a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂ and OCH₃) |

| ~1600, ~1580 | C=C Stretch | Aromatic Ring |

| ~1530, ~1350 | N-O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) |

| ~1250 | C-O Stretch | Aryl Ether |

| ~830 | C-H Bend | p-disubstituted ring |

Expert Insights: The most characteristic peaks for confirming the structure of this compound are the N-H stretch of the secondary amine, the strong absorptions of the nitro group, and the C-O stretch of the aryl ether. The presence of bands in both the aromatic and aliphatic C-H stretching regions further supports the proposed structure. The principles of IR spectroscopy for functional group identification are well-established.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectral Data

| m/z | Ion |

| 258 | [M]⁺ (Molecular Ion) |

| 121 | [C₈H₉O]⁺ (4-methoxybenzyl cation) |

| 137 | [M - C₈H₉O]⁺ (3-nitroaniline radical cation) |

Expert Insights: The molecular ion peak at m/z 258 would confirm the molecular weight of the compound.[1] The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is the weakest bond in the molecule. This would lead to the formation of a stable 4-methoxybenzyl cation (tropylium ion rearrangement) at m/z 121, which would be the base peak, and a 3-nitroaniline radical cation at m/z 137. The fragmentation of nitroanilines is also well-documented.[3]

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation. For fragmentation analysis, Electron Impact (EI) ionization can be used.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Data Integration and Structural Confirmation

The definitive structural elucidation of this compound is achieved by integrating the data from all four spectroscopic techniques.

-

MS confirms the molecular weight (258 g/mol ).

-

IR confirms the presence of the key functional groups: N-H, NO₂, and C-O ether.

-

¹H NMR confirms the number and connectivity of the protons, showing signals for the two distinct aromatic rings, the methylene bridge, the methoxy group, and the amine proton.

-

¹³C NMR confirms the carbon skeleton of the molecule, with the correct number of unique carbon signals.

Together, these techniques provide a self-validating system for the unambiguous identification and structural confirmation of this compound, a critical step in any research or development workflow.

References

-

ResearchGate. 4-Methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

-

PubChem. N-(4-Methoxybenzyl)aniline. Available at: [Link]

-

Supplementary Information. N-(4-methoxybenzyl)aniline (3c). Available at: [Link]

-

Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Available at: [Link]

-

Apicule. 3-Methoxy-4-nitroaniline. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

PubChem. 3-Nitroaniline. Available at: [Link]

-

PubChem. N-(p-Methoxybenzylidene)-p-nitroaniline. Available at: [Link]

-

ResearchGate. Mass spectrum of 4-nitroaniline. Available at: [Link]

-

PubChem. 4-Nitroaniline. Available at: [Link]

-

PubChem. 3-Methoxy-4-nitroaniline. Available at: [Link]

Sources

Technical Whitepaper: N-(4-Methoxybenzyl)-3-nitroaniline Derivatives and Analogs

Strategic Scaffolds for Heterocyclic Synthesis and Nitrogen Protection

Executive Summary

N-(4-Methoxybenzyl)-3-nitroaniline (CAS: 305851-22-3) represents a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles.[1] As a secondary amine featuring both an electron-withdrawing nitro group and an acid-labile p-methoxybenzyl (PMB) protecting group, it serves as a versatile "switch" in medicinal chemistry.[1] This guide details the synthesis, structural properties, and divergent applications of this scaffold, providing researchers with a validated roadmap for leveraging this molecule in drug discovery campaigns.

Chemical Architecture and Synthesis

The synthesis of this compound is most efficiently achieved via reductive amination .[1] This pathway is preferred over direct alkylation (using PMB-Cl) to avoid over-alkylation to the tertiary amine.[1]

Mechanistic Pathway

The reaction proceeds through the formation of a Schiff base (imine) intermediate between 3-nitroaniline and 4-methoxybenzaldehyde (anisaldehyde).[1] The 3-nitro substituent decreases the nucleophilicity of the aniline nitrogen, often requiring acid catalysis or dehydrating conditions to drive imine formation before reduction.

Validated Experimental Protocol

Objective: Synthesis of this compound via Reductive Amination.

Reagents:

-

3-Nitroaniline (1.0 equiv)[1]

-

4-Methoxybenzaldehyde (1.1 equiv)[1]

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB)[1]

-

Acetic Acid (catalytic)[1]

-

Solvent: Methanol (MeOH) or Dichloroethane (DCE)[1]

Step-by-Step Methodology:

-

Imine Formation: Charge a reaction vessel with 3-nitroaniline (13.8 g, 100 mmol) and MeOH (150 mL). Add 4-methoxybenzaldehyde (13.4 mL, 110 mmol) and catalytic acetic acid (1 mL). Stir at room temperature for 4–6 hours. Note: Monitoring by TLC is crucial; the formation of the imine is often visible as a color change.

-

Reduction: Cool the mixture to 0°C. Slowly add NaBH₃CN (9.4 g, 150 mmol) portion-wise to control gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 h).

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the yellow crystalline solid.

Synthesis Visualization

Figure 1: Reductive amination pathway. The electron-deficient aniline requires acid catalysis for efficient imine formation.[1]

Functional Versatility and Divergent Applications

The utility of this scaffold lies in its orthogonality .[1] The nitro group can be reduced to an amine without affecting the PMB group (under specific conditions), or the PMB group can be removed to regenerate the aniline.

Route A: Benzimidazole Synthesis (The Primary Application)

This molecule is a "masked" diamine.[1] Reduction of the nitro group yields N-(4-methoxybenzyl)benzene-1,3-diamine .[1] However, the most common application involves ortho-nitroanilines (or rearrangement to them) or using the 3-nitro isomer to access 5/6-substituted benzimidazoles after further functionalization.[1]

Key Transformation:

-

Reduction: H₂/Pd-C or Fe/NH₄Cl reduces the -NO₂ to -NH₂.[1]

-

Cyclization: Condensation with an aldehyde (R-CHO) followed by oxidation, or reaction with a carboxylic acid, yields the benzimidazole core.[1]

Route B: PMB Deprotection

The PMB group protects the nitrogen during harsh electrophilic aromatic substitutions on the ring. Once the ring is functionalized, the PMB group is removed.

Deprotection Protocols:

-

Oxidative (CAN): Ceric Ammonium Nitrate in MeCN/H₂O.[1] Rapid but requires oxidative tolerance.[1]

-

Acidic (TFA): Trifluoroacetic acid at reflux (often requires scavengers like anisole).[1]

-

Hydrogenolysis: H₂/Pd-C (Note: This will also reduce the nitro group, making it a "global" reduction).[1]

Divergent Synthesis Map

Figure 2: Divergent synthetic utility.[1] Route A leads to heterocycles; Route B utilizes PMB as a temporary protecting group.

Structural & Crystallographic Characterization

Understanding the solid-state structure is vital for formulation and binding studies.[1] Crystallographic data for similar analogs (e.g., 4-methoxy-N-(4-nitrobenzyl)aniline) reveals key intermolecular interactions [1].[1]

-

Planarity: The nitro group is typically coplanar with the benzene ring, maximizing conjugation.

-

H-Bonding: The secondary amine (N-H) serves as a hydrogen bond donor, often interacting with the nitro oxygen or methoxy oxygen of adjacent molecules in the crystal lattice.

-

Conformation: The dihedral angle between the two phenyl rings is flexible but often adopts a twisted conformation (~50-60°) to minimize steric clash between the methylene linker protons and the ortho-protons of the rings.[1]

Data Summary Table:

| Property | Value / Characteristic |

| Molecular Formula | C₁₄H₁₄N₂O₃ |

| Molecular Weight | 258.27 g/mol |

| Melting Point | 98–99 °C [2] |

| pKa (Predicted) | ~1.82 (Amine is weakly basic due to electron-withdrawing nitro group) |

| Solubility | Soluble in DMSO, DMF, EtOAc; Low solubility in water.[1] |

Safety and Stability

While this compound is generally stable, the presence of the nitro group warrants specific safety protocols.[1]

-

Thermal Stability: Nitro compounds can be energetic.[1] Avoid heating crude reaction mixtures above 100°C without DSC (Differential Scanning Calorimetry) validation.[1]

-

Reduction Hazards: The reduction step (using H₂/Pd-C) involves flammable hydrogen gas and pyrophoric catalysts.[1] Ensure proper inert gas purging (Nitrogen/Argon).[1]

-

Toxicity: Like many nitroanilines, this compound should be treated as a potential mutagen and skin sensitizer.[1] Use full PPE (gloves, goggles, fume hood).[1]

References

-

Kapoor, K., et al. "4-Methoxy-N-(4-nitrobenzyl)aniline."[1] Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 3, 2012, p. o876.[1] Link

-

ChemicalBook.[1][2] "this compound Properties and Suppliers." ChemicalBook, 2022.[1] Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

-

Yang, D., et al.[1][3] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, vol. 2005, no.[1][3] 1, 2005, pp. 47-56.[1][3] Link

Sources

A-Technical-Guide-to-Elucidating-the-Mechanism-of-Action-of-N-(4-Methoxybenzyl)-3-nitroaniline

Abstract

The elucidation of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It transforms a compound from a mere observation of a biological effect into a tool for understanding and manipulating biological systems. This guide provides a comprehensive, technically-grounded framework for determining the MoA of the novel compound N-(4-Methoxybenzyl)-3-nitroaniline. As this molecule is not extensively characterized in publicly available literature, this document serves as both a specific research roadmap and a pedagogical template for MoA studies of other novel small molecules. We will navigate from initial in silico predictions and broad phenotypic screening to definitive target identification, validation, and pathway analysis. Each step is designed to build upon the last, creating a self-validating cascade of evidence that is essential for scientific rigor in drug development.

Introduction and Strategic Overview

The journey to understand how a small molecule exerts its effects is a multi-step, iterative process that begins with a broad, unbiased assessment and progressively narrows to a precise molecular interaction. Phenotypic drug discovery (PDD) approaches, which identify compounds based on an observable effect in a complex biological system, have re-emerged as a powerful strategy for finding first-in-class therapies.[1][2][3][4] This is in contrast to target-based discovery, which relies on pre-existing knowledge of a biological target.[4] Our investigation into this compound will follow a phenotypic-first paradigm.

The core logic is to:

-

Observe a Phenotype: Does the compound do anything to cells?

-

Identify the Target: What protein(s) does the compound physically interact with to cause the phenotype?

-

Validate the Interaction: How can we prove the interaction is real, specific, and occurs within the cellular context?

-

Characterize the Pathway: How does this molecular interaction translate into the observed cellular phenotype?

This strategy is depicted in the workflow below.

Figure 2: Thermal Proteome Profiling (TPP) Experimental Workflow. This flowchart outlines the key steps for identifying protein targets based on ligand-induced thermal stabilization.

Transcriptomics (RNA-Seq)

While TPP identifies direct binding partners, RNA sequencing (RNA-Seq) reveals the downstream functional consequences of target engagement. [5][6][7][8]It is a revolutionary tool for profiling the transcriptome, providing a precise measurement of transcript levels. [5]By comparing the gene expression profiles of cells treated with the compound versus a vehicle control, we can infer which signaling pathways are being modulated. For example, the upregulation of genes controlled by a specific transcription factor strongly suggests the compound affects a protein upstream in that factor's activation pathway. This approach is invaluable for understanding the drug's effect and can help discover new molecular mechanisms of disease. [6][9]

Part 3: Target Validation and Mechanistic Confirmation

The list of candidate proteins from TPP and the pathway information from RNA-Seq must be rigorously validated. This phase uses orthogonal, lower-throughput assays to confirm the direct interaction and its functional relevance.

Biophysical Validation of Direct Binding

To confirm a direct physical interaction between this compound and a candidate protein, gold-standard biophysical techniques are employed.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. [10][11]It is a label-free solution-based method that not only confirms binding but also determines the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS). [12][13]This provides a complete thermodynamic signature of the interaction.

-

Surface Plasmon Resonance (SPR): SPR is another powerful technique for studying biomolecular interactions in real-time. [14][15]It measures the change in mass on a sensor surface as an analyte flows over an immobilized ligand. [16][17]This allows for the precise determination of association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) is calculated. [17]

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

While ITC and SPR confirm binding with a purified protein, it is crucial to demonstrate that this binding occurs within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the ideal tool for this purpose. [18][19][20]It is based on the same principle as TPP but is typically performed on a single target candidate and analyzed via Western Blot, making it a targeted validation assay. [20][21] Protocol: Western Blot-based CETSA

-

Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration (e.g., 10x IC₅₀) of this compound for 1-2 hours.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

-

Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes.

-

Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of the target candidate by SDS-PAGE and Western Blotting using a specific antibody. A loading control (e.g., GAPDH) should also be probed.

-

Analysis: In the vehicle-treated samples, the band for the target protein will disappear as the temperature increases and the protein denatures. In the compound-treated samples, a shift in this "melting curve" to higher temperatures indicates that the compound has bound to and stabilized the protein inside the cell.

Figure 3: The Target Validation Funnel. This diagram shows the logical progression from a broad list of candidates to a single, validated biological target.

Pathway Analysis and MoA Synthesis

Once a target is validated, the final step is to connect its modulation to the observed phenotype. This involves using techniques like Western Blotting to examine the activity of downstream signaling nodes identified in the earlier RNA-Seq experiment. For instance, if the validated target is a kinase, one would measure the phosphorylation status of its known substrates in compound-treated versus untreated cells. A decrease in substrate phosphorylation would confirm an inhibitory MoA.

Data Synthesis and Conclusion

The culmination of this work is a cohesive and self-validating model of the compound's mechanism of action. All quantitative data should be summarized for clarity.

Table 1: Hypothetical Data Summary for MoA of this compound

| Assay Type | Parameter | Target Protein (e.g., Kinase X) | Value |

| Phenotypic | IC₅₀ (A549 cells) | Cellular Proliferation | 1.2 µM |

| Biophysical | K_d (ITC) | Recombinant Kinase X | 150 nM |

| Biophysical | K_d (SPR) | Recombinant Kinase X | 185 nM |

| Cellular | CETSA ΔT_m | Endogenous Kinase X | +5.2 °C |

| Functional | Substrate IC₅₀ | p-Substrate Y (in-cell) | 1.5 µM |

References

- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

4-Nitroaniline. Wikipedia. [Link]

-

High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health. [Link]

-

RNA-Seq: a revolutionary tool for transcriptomics. Nature Reviews Genetics. [Link]

-

Isothermal titration calorimetry in drug discovery. PubMed. [Link]

-

Image-based high-content screening in drug discovery. PubMed. [Link]

-

Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. SpringerLink. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

-

Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. National Institutes of Health. [Link]

-

Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

-

High-Content Imaging & Phenotypic Screening. Broad Institute. [Link]

-

Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]

-

Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

-

RNA Sequencing in Drug Discovery and Development. Lexogen. [Link]

-

Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. National Institutes of Health. [Link]

-

Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]

-

High-content screening in drug discovery: A brief guide. Alithea Genomics. [Link]

-

A beginner's guide to surface plasmon resonance. Portland Press. [Link]

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Technology Networks. [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

-

3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube. [Link]

-

ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

-

Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]

-

Introduction to RNA-Seq and its Applications to Drug Discovery and Development. ResearchGate. [Link]

-

How can we use RNA sequencing to figure out how a drug works? YouTube. [Link]

-

Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

-

Preparation of 4-nitroacetanilide and 4-nitroaniline. UOCHB. [Link]

-

Molecular insights into de novo small-molecule recognition by an intron RNA structure. PNAS. [Link]

-

Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]

-

Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

-

Phenotypic Screening. Sygnature Discovery. [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Advances in RNA-Seq. Bio-Rad. [Link]

-

Phenotypic Drug Discovery Platform. YouTube. [Link]

-

Thermal Proteome Profiling. SlideShare. [Link]

-

Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

-

High content imaging subpopulation analysis for phenotypic drug discovery. National Institutes of Health. [Link]

-

Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. eLife. [Link]

Sources

- 1. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem-space.com [chem-space.com]

- 3. technologynetworks.com [technologynetworks.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. RNA-Seq: a revolutionary tool for transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad.com [bio-rad.com]

- 9. youtube.com [youtube.com]

- 10. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Khan Academy [khanacademy.org]

- 13. americanlaboratory.com [americanlaboratory.com]

- 14. portlandpress.com [portlandpress.com]

- 15. youtube.com [youtube.com]

- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bioradiations.com [bioradiations.com]

- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

"N-(4-Methoxybenzyl)-3-nitroaniline" safety and handling precautions

Executive Summary

N-(4-Methoxybenzyl)-3-nitroaniline is a secondary amine intermediate frequently utilized in the synthesis of pharmaceutical scaffolds and liquid crystal materials.[1] While often classified under general "Irritant" (Xi) hazard codes in commercial catalogs, its structural pharmacophore—combining a nitroaniline core with a benzyl amine moiety—dictates a safety protocol far more rigorous than standard laboratory reagents.[1]

This guide bridges the gap between limited specific toxicological data and structural activity relationships (SAR).[1] Researchers must treat this compound as a potential methemoglobinemia inducer and a skin-permeable toxicant.[1] Strict adherence to cold storage (2–8°C) and engineering controls is non-negotiable to maintain compound integrity and operator safety.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The physical properties of this compound dictate its handling.[1] Its melting point (98–99°C) classifies it as a solid at room temperature, but its secondary amine structure makes it susceptible to oxidation if improperly stored.[1]

Table 1: Physicochemical Specifications

| Property | Specification | Operational Implication |

| CAS Number | 305851-22-3 | Unique identifier for inventory/waste tracking.[1] |

| Molecular Formula | C₁₄H₁₄N₂O₃ | MW: 258.27 g/mol .[1][2] |

| Physical State | Yellow Crystalline Solid | Dust generation risk during weighing.[1] |

| Melting Point | 98–99°C | Stable solid, but avoid high-heat friction.[1] |

| Boiling Point | ~417°C (Predicted) | Low volatility, but thermal decomposition releases NOₓ.[1] |

| Solubility | DMSO, Methanol, DCM | Use compatible solvents for transfer (avoid water).[1] |

| pKa | ~1.82 (Predicted) | Weak base; forms salts with strong mineral acids.[1] |

| Storage | 2–8°C (Refrigerated) | Hygroscopic/Oxidation risk; keep desiccated.[1] |

Hazard Identification: The "Read-Across" Strategy[1]

Since specific LD50 data for CAS 305851-22-3 is limited, safety protocols must be derived via Read-Across Toxicology from its parent pharmacophores: 3-Nitroaniline (CAS 99-09-2) and 4-Methoxybenzylamine .[1]

Core Hazards[1]

-

Acute Toxicity (Inferred): The 3-nitroaniline moiety is a known blood toxicant.[1] Absorption through skin or inhalation may cause methemoglobinemia (cyanosis), where iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, inhibiting oxygen transport.[1]

-

Skin/Eye Irritation: Classified as Xi (Irritant) . Causes serious eye irritation and skin sensitization.[1]

-

Target Organ Toxicity: Potential cumulative effects on the liver and blood system upon repeated exposure.[1]

GHS Classification (Conservative Approach)

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1]

-

H315/H319: Causes skin irritation and serious eye irritation.[1]

-

H373: May cause damage to organs (Blood) through prolonged or repeated exposure.

Engineering Controls & Personal Protective Equipment (PPE)[1][8]

Reliance on PPE alone is a critical failure mode.[1] The primary defense is the Engineering Control (Fume Hood), followed by PPE.[1]

Barrier Defense Strategy

-

Respiratory: All solid handling (weighing/transfer) must occur inside a certified chemical fume hood. If handling >10g outside a hood, a powered air-purifying respirator (PAPR) or N95/P100 mask is required.[1]

-

Dermal (Hands):

-

Ocular: Chemical safety goggles (ANSI Z87.1). Face shield required during synthesis scale-up (>50g).[1]

Operational Workflow: Safe Handling Protocol

The following workflow enforces a "Zero-Contact" policy.

Figure 1: Operational lifecycle for this compound, emphasizing thermal equilibration to prevent hydrolysis.

Critical Protocol: Weighing & Transfer

-

Equilibration: Remove the container from 2–8°C storage and place it in a desiccator. Allow it to reach room temperature before opening. Opening a cold bottle introduces condensation, which degrades the amine and causes "caking."[1]

-

Static Control: Nitroanilines are often electrostatic.[1] Use an anti-static gun or polonium strip near the balance to prevent powder scattering.[1]

-

Solvent Trap: Pre-weigh the solvent in the receiving flask.[1] Transfer the solid directly into the solvent to immediately suppress dust generation.[1]

Emergency Response & Decontamination

Scenario: Spillage of Solid Powder

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Upgrade: Don double nitrile gloves and a P100 respirator.[1]

-

Containment: Cover the spill with a damp absorbent pad (dampened with ethanol/water) to prevent dust.[1] Do not dry sweep.[1]

-

Clean Up: Wipe surfaces with 10% HCl (to convert the amine to its water-soluble salt), followed by soap and water.

Scenario: Medical Exposure [5]

-

Skin Contact: Wash with copious soap and water for 15 minutes.[1] Avoid alcohol washes as they may enhance transdermal absorption of the nitro compound.[1]

-

Inhalation/Ingestion: Seek immediate medical attention.[1] Inform medical staff of potential methemoglobinemia risk (suggest checking MetHb levels).

Storage & Stability

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if the seal is broken. The secondary amine is sensitive to atmospheric CO₂ and oxidation.[1]

-

Incompatibility: Keep away from strong oxidizing agents (peroxides, nitrates) and acid chlorides.[3][4]

References

-

ChemicalBook. (2022).[1] this compound Properties and Safety. Retrieved from [1]

-

National Toxicology Program (NTP). (1992).[1][6] Toxicology of Nitroaniline Derivatives. (Reference for Read-Across Toxicology). Retrieved from [1]

-

BOC Sciences. (2024).[1][][8] Product Data Sheet: this compound (CAS 305851-22-3).[1][9][2][] Retrieved from

-

Cameo Chemicals. Reactive Group: Nitroanilines. NOAA Office of Response and Restoration.[1] Retrieved from [1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. This compound | 305851-22-3 [chemicalbook.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. westliberty.edu [westliberty.edu]

- 5. echemi.com [echemi.com]

- 6. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 9. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Synthesis of N-(4-Methoxybenzyl)-3-nitroaniline: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the synthetic routes to N-(4-Methoxybenzyl)-3-nitroaniline, a valuable intermediate in medicinal chemistry and materials science. We will delve into the core synthetic strategies, with a primary focus on Reductive Amination and Nucleophilic Aromatic Substitution (SNAr), offering detailed, field-proven protocols. A comparative analysis of these methods, including their respective advantages and limitations, is presented to aid in the selection of the most appropriate synthetic route. Furthermore, this guide includes a thorough examination of the starting materials, safety considerations, and a discussion of alternative methods such as the Buchwald-Hartwig amination. Our objective is to equip researchers with the necessary knowledge to confidently and efficiently synthesize this target molecule.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of complex organic molecules. The presence of the nitro group allows for further functionalization, such as reduction to an amine which can then undergo a wide range of coupling reactions. The methoxybenzyl group can act as a protecting group or be an integral part of the final molecular scaffold, contributing to the pharmacological or material properties of the target compound. Given its utility, a robust and scalable synthesis of this intermediate is of significant interest to the scientific community. This guide will provide the in-depth technical details required for its successful synthesis.

Primary Synthetic Routes: A Comparative Analysis

The synthesis of this compound can be approached through several established organic transformations. The two most direct and commonly employed methods are Reductive Amination and Nucleophilic Aromatic Substitution (SNAr). A third, more modern approach, is the Palladium-catalyzed Buchwald-Hartwig amination.

| Synthetic Route | Starting Materials | Key Advantages | Potential Challenges |

| Reductive Amination | 3-Nitrobenzaldehyde, 4-Methoxybenzylamine | High atom economy, one-pot procedure, mild reaction conditions. | Potential for over-alkylation, careful selection of reducing agent required to avoid reduction of the nitro group. |

| Nucleophilic Aromatic Substitution (SNAr) | 3-Halonitrobenzene (F, Cl), 4-Methoxybenzylamine | Well-established reaction, predictable regioselectivity. | Requires an activated aromatic ring, potentially harsh reaction conditions (heat, strong base), halide leaving group can be expensive (especially fluorine). |

| Buchwald-Hartwig Amination | 3-Nitroaniline, 4-Methoxybenzyl bromide (or vice versa) | Broad substrate scope, high functional group tolerance. | Requires an expensive palladium catalyst and specialized ligands, reaction optimization can be complex.[1][2][3] |

Recommended Synthetic Protocol: Reductive Amination

Based on its efficiency, mild conditions, and operational simplicity, reductive amination is the recommended method for the synthesis of this compound. The use of sodium triacetoxyborohydride as the reducing agent is critical to selectively reduce the intermediate imine without affecting the nitro group.[4][5]

Starting Materials for Reductive Amination

| Compound | Structure | Molecular Weight | CAS Number | Typical Purity | Key Safety Precautions |

| 3-Nitrobenzaldehyde |  | 151.12 g/mol | 99-61-6 | ≥98% | Irritant. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. |

| 4-Methoxybenzylamine |  | 137.18 g/mol | 2393-23-9 | ≥98% | Corrosive. Causes severe skin burns and eye damage.[6][7][8][9][10][11] Handle with appropriate personal protective equipment (PPE). Air sensitive. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 g/mol | 56553-60-7 | ≥95% | Reacts with water to release flammable gases.[12][13][14] Causes serious eye damage.[12][13][14] Handle in a dry, inert atmosphere. |

| 1,2-Dichloroethane (DCE) | ClCH₂CH₂Cl | 98.96 g/mol | 107-06-2 | Anhydrous | Carcinogen. Toxic. Use in a fume hood with appropriate PPE. |

Detailed Experimental Protocol

Reaction:

To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) and 4-methoxybenzylamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.5 M) under a nitrogen atmosphere at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction mixture is then stirred at room temperature for 12-24 hours.

Monitoring the Reaction:

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression.

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Mechanistic Rationale

The reductive amination proceeds through a two-step, one-pot sequence. First, the 4-methoxybenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde to form a hemiaminal intermediate. This is followed by the elimination of water to form an iminium ion. The sodium triacetoxyborohydride then selectively delivers a hydride to the iminium carbon, yielding the final secondary amine product. The mild nature of sodium triacetoxyborohydride is key, as stronger reducing agents like sodium borohydride could potentially reduce the nitro group.[15]

Caption: Reductive Amination Workflow.

Alternative Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

Starting Materials for SNAr

| Compound | Structure | Molecular Weight | CAS Number | Typical Purity | Key Safety Precautions |

| 3-Fluoronitrobenzene |  | 141.10 g/mol | 402-67-5 | ≥99% | Toxic if swallowed, in contact with skin, or if inhaled.[1][3][16][17] Handle with extreme care and appropriate PPE. |

| 4-Methoxybenzylamine |  | 137.18 g/mol | 2393-23-9 | ≥98% | Corrosive. Causes severe skin burns and eye damage.[6][7][8][9][10][11] Handle with appropriate PPE. Air sensitive. |

| Potassium Carbonate | K₂CO₃ | 138.21 g/mol | 584-08-7 | ≥99% | Irritant. Avoid inhalation of dust. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 g/mol | 67-68-5 | Anhydrous | Combustible liquid. Readily absorbed through the skin. |

Detailed Experimental Protocol

Reaction:

To a solution of 3-fluoronitrobenzene (1.0 eq) and 4-methoxybenzylamine (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO) (0.5 M), add potassium carbonate (2.0 eq). The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours.

Monitoring the Reaction:

The reaction can be monitored by TLC (e.g., 30% ethyl acetate in hexanes) or by LC-MS to track the consumption of the starting materials.

Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into a large volume of water.

-

The product will often precipitate as a solid. If so, collect the solid by vacuum filtration and wash thoroughly with water.

-

If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The 4-methoxybenzylamine attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group. In the second step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored, yielding the final product.

Caption: SNAr Reaction Mechanism.

Alternative Method: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] This method offers a broad substrate scope and high functional group tolerance, making it a valuable tool in modern organic synthesis. In the context of synthesizing this compound, this reaction could be performed by coupling 3-nitroaniline with 4-methoxybenzyl bromide or 3-bromonitrobenzene with 4-methoxybenzylamine.

A general procedure involves reacting the aryl halide or triflate with the amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an inert solvent such as toluene or dioxane. While highly effective, this method's reliance on expensive and air-sensitive catalysts and ligands necessitates careful optimization for each specific substrate pair.

Conclusion

This technical guide has provided a detailed examination of the primary synthetic routes for this compound. For most laboratory and pilot-scale syntheses, reductive amination using 3-nitrobenzaldehyde, 4-methoxybenzylamine, and sodium triacetoxyborohydride offers the most efficient, mild, and reliable method. The nucleophilic aromatic substitution of 3-fluoronitrobenzene presents a robust alternative. The choice between these methods will ultimately depend on the availability and cost of starting materials, desired scale, and the specific capabilities of the laboratory. The information and protocols provided herein are intended to serve as a comprehensive resource for researchers in the successful synthesis of this important chemical intermediate.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

-

Oakwood Chemical. (n.d.). 4-Methoxybenzylamine. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. Retrieved February 7, 2026, from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 7, 2026, from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. 4-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 14. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Synthesis of N-(4-Methoxybenzyl)-3-nitroaniline via Reductive Amination

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(4-Methoxybenzyl)-3-nitroaniline , a valuable intermediate in the development of kinase inhibitors and dye scaffolds.

The synthesis utilizes Sodium Triacetoxyborohydride (STAB) for the reductive amination of 3-nitroaniline with 4-methoxybenzaldehyde.[1] Unlike traditional catalytic hydrogenation (which reduces the nitro group) or NaBH₄ (which requires strict pH control to prevent imine reduction competition), STAB offers superior chemoselectivity and process safety.[1] This "one-pot" protocol minimizes dialkylation byproducts and preserves the nitro functionality for downstream diversification.

Reaction Scheme & Logic

The transformation proceeds via the formation of an imine (Schiff base) intermediate, which is selectively reduced in situ.[1]

Figure 1: Synthetic Pathway

Caption: One-pot reductive amination pathway preserving the nitro moiety.

Materials & Stoichiometry

Safety Warning: 3-Nitroaniline is toxic by inhalation and skin contact.[1] Sodium Triacetoxyborohydride releases acetic acid upon hydrolysis and hydrogen gas if exposed to strong acids. Perform all operations in a fume hood.

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Rationale |

| 3-Nitroaniline | 138.12 | 1.0 | Limiting Reagent | The nucleophile. |

| 4-Methoxybenzaldehyde | 136.15 | 1.1 - 1.2 | Electrophile | Slight excess ensures complete consumption of the amine.[1] |

| STAB (NaBH(OAc)₃) | 211.94 | 1.4 - 1.5 | Reducing Agent | Mild hydride donor; does not reduce aldehydes rapidly, favoring imine reduction. |

| Acetic Acid (AcOH) | 60.05 | 1.0 - 2.0 | Catalyst | Promotes imine formation by activating the carbonyl oxygen. |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | 0.2 M | Standard solvent for STAB reactions; THF is a viable green alternative. |

Step-by-Step Protocol

Phase A: Imine Formation (In Situ)

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (N₂).

-

Charging: Add 3-Nitroaniline (1.0 equiv) and 4-Methoxybenzaldehyde (1.1 equiv) to the flask.

-

Solvation: Add anhydrous 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.2 M relative to the amine.

-

Activation: Add Acetic Acid (1.0 equiv).

-

Equilibration: Stir at Room Temperature (20–25 °C) for 30–60 minutes.

-

Observation: The solution often turns yellow/orange, indicating imine formation.

-

Phase B: Selective Reduction

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3–4 portions over 10 minutes.

-

Why portions? To manage mild exotherms and prevent localized "hotspots" of reducing agent.

-

-

Reaction: Stir the suspension vigorously at Room Temperature under N₂ for 4–16 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). The starting amine (lower Rf) should disappear; the imine (high Rf) should convert to the product (intermediate Rf).[1]

-

Phase C: Workup & Isolation

-

Quench: Cool the mixture to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases and pH is neutral/basic (~8).

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).

-

Washing: Wash combined organics with Brine (1x), then dry over anhydrous Na₂SO₄ .

-

Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude oil/solid.

Figure 2: Workup Flowchart

Caption: Standard extractive workup procedure to remove borate byproducts.

Purification & Characterization

Purification Strategy

-

Method: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of Hexanes : Ethyl Acetate (Start 95:5 → End 70:30).

-

Recrystallization (Optional): If the product is a solid, recrystallization from Ethanol/Hexane is effective for high-purity needs.

Quality Control Specifications

Validate the synthesized compound using the following spectral markers:

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 3.80 ppm (s, 3H) | Methoxy group (-OCH₃) |

| δ 4.30 ppm (s, 2H) | Benzylic methylene (-CH₂-N) | |

| δ 6.80–7.50 ppm (m) | Aromatic protons (distinct splitting for 3-nitro vs 4-methoxy rings) | |

| MS (ESI+) | [M+H]⁺ = 259.1 | Molecular Ion |

| Appearance | Yellow to Orange Solid | Nitroanilines are characteristically colored.[4] |

Troubleshooting & Expert Tips

-

Stalled Reaction: If the imine remains unreduced after 16h, add an additional 0.5 equiv of STAB and stir for 4 hours.

-

Over-Alkylation: Dialkylation (formation of the tertiary amine) is rare with STAB and benzaldehydes. However, if observed, ensure the amine is not in large excess and strictly follow the 1:1.1 stoichiometry.[1]

-

Solvent Choice: If 3-Nitroaniline solubility is poor in DCE, a mixture of DCE/THF (1:1) can be used. Avoid Methanol if using STAB, as it reacts with the reagent (though it is acceptable for NaBH₄ protocols).

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[7]

-

Master Organic Chemistry. "Reductive Amination: A Guide."

-

Organic Chemistry Portal. "Sodium Triacetoxyborohydride in Reductive Amination."

Sources

- 1. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. redalyc.org [redalyc.org]

- 4. rsc.org [rsc.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for N-(4-Methoxybenzyl)-3-nitroaniline in Novel Material Synthesis

Introduction: Unveiling a Promising Building Block for Optoelectronics

N-(4-Methoxybenzyl)-3-nitroaniline is an organic compound with significant potential in the synthesis of novel materials for advanced optical and electronic applications. Its molecular architecture, featuring an electron-donating methoxybenzyl group and an electron-withdrawing nitroaniline moiety, establishes a potent intramolecular charge-transfer (ICT) characteristic. This inherent electronic asymmetry is a critical attribute for materials intended for use in nonlinear optics (NLO) and as components in organic light-emitting diodes (OLEDs). This document provides a comprehensive guide for researchers, chemists, and material scientists, detailing the synthesis, characterization, and potential applications of this versatile molecule.

The strategic placement of the nitro group at the meta position of the aniline ring, combined with the para-methoxy substitution on the benzyl group, fine-tunes the electronic properties of the molecule. This substitution pattern influences the ground and excited state dipole moments, which are fundamental to achieving a high second-order nonlinear optical response. Furthermore, the charge-transfer nature of this compound makes it an intriguing candidate for use as a dopant or host material in the emissive layers of OLEDs, where efficient charge recombination is paramount for light generation.

These application notes are designed to provide not only a step-by-step protocol for the synthesis of this compound but also to offer insights into the scientific rationale behind the experimental procedures and to explore its promising applications in materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application in material synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O₃ | - |

| Molecular Weight | 258.27 g/mol | - |

| Appearance | Expected to be a yellow to orange solid | General observation for nitroaniline derivatives |

| Melting Point | 98-99 °C | [1] |

| CAS Number | 305851-22-3 | [1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. Limited solubility in non-polar solvents and water. | Inferred from the structure and properties of similar compounds |

Synthesis Protocol: Reductive Amination